(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,4-difluoroaniline and 3-methoxybenzoyl chloride, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile: can be compared with other similar compounds, such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: A well-known stimulant with a purine structure.
Steviol glycosides: Natural sweeteners derived from the Stevia plant.
These compounds share some structural similarities but differ significantly in their chemical properties and applications, highlighting the unique features of This compound .
Properties
Molecular Formula |
C17H12F2N2O3 |
---|---|
Molecular Weight |
330.28 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxy-3-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-12-4-2-3-10(7-12)16(22)13(9-20)17(23)21-15-6-5-11(18)8-14(15)19/h2-8,22H,1H3,(H,21,23)/b16-13- |
InChI Key |
SDWWXBHRJJIGHV-SSZFMOIBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.